molecular formula C16H22N2O B4278223 1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No.: B4278223
M. Wt: 258.36 g/mol
InChI Key: RAZMNOVGQDARFM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group and a 2,3-dihydro-1H-inden-5-yl group attached to a urea moiety

Properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZMNOVGQDARFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclohexylamine and 2,3-dihydro-1H-inden-5-yl isocyanate Reaction:

      Reactants: Cyclohexylamine and 2,3-dihydro-1H-inden-5-yl isocyanate.

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

      Procedure: Cyclohexylamine is added dropwise to a solution of 2,3-dihydro-1H-inden-5-yl isocyanate in dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

  • Cyclohexyl isocyanate and 2,3-dihydro-1H-inden-5-ylamine Reaction:

      Reactants: Cyclohexyl isocyanate and 2,3-dihydro-1H-inden-5-ylamine.

      Conditions: The reaction is carried out in an inert solvent such as toluene at elevated temperatures.

      Procedure: 2,3-dihydro-1H-inden-5-ylamine is added to a solution of cyclohexyl isocyanate in toluene. The mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods:

  • Industrial production of N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea typically involves large-scale synthesis using the above-mentioned methods. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

      Products: Oxidation of the compound can lead to the formation of corresponding urea derivatives with oxidized functional groups.

  • Reduction:

      Reagents: Common reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are typically carried out in inert solvents such as tetrahydrofuran at low temperatures.

      Products: Reduction of the compound can lead to the formation of corresponding amine derivatives.

  • Substitution:

      Reagents: Various nucleophiles such as amines or alcohols.

      Conditions: Reactions are typically carried out in organic solvents at room temperature or under reflux.

      Products: Substitution reactions can lead to the formation of various substituted urea derivatives.

Scientific Research Applications

Chemistry:

  • N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine:

  • N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and potential biological activities.

Industry:

  • The compound is used in the production of specialty chemicals and materials. It is employed in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

  • The mechanism of action of N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)carbamate:

    • Similar structure with a carbamate group instead of a urea group.
    • Exhibits different chemical reactivity and biological activities.
  • N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)thiourea:

    • Similar structure with a thiourea group instead of a urea group.
    • Exhibits different chemical reactivity and biological activities.

Uniqueness:

  • N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is unique due to its specific combination of cyclohexyl and 2,3-dihydro-1H-inden-5-yl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea
Reactant of Route 2
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1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea

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